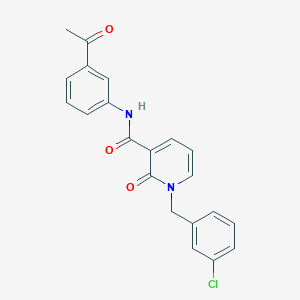

5-chloro-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

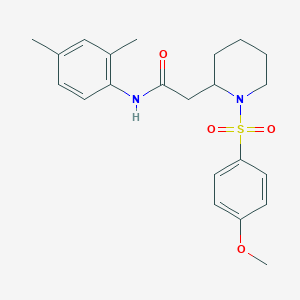

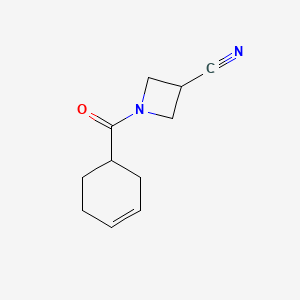

The compound 5-chloro-1-methyl-1H-pyrazole-4-sulfonamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Sulfonamide is a functional group that is often incorporated into molecules to confer various biological activities. The chloro and methyl substituents on the pyrazole ring can influence the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of pyrazole-fused five-membered sultams, which are structurally related to 5-chloro-1-methyl-1H-pyrazole-4-sulfonamide, involves an intramolecular [3+2] cycloaddition of alkynes catalyzed by CH-diazomethane sulfonamides generated in situ from acetyl precursors . Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, cyclization, and nucleophilic attack steps . These methods highlight the complexity and versatility of synthetic routes available for creating sulfonamide-containing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, among other techniques. For example, the structures of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moieties were confirmed using FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the pyrazole core.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and sulfonyl group migration. The Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles involves a novel 1,3-sulfonyl shift, which is a critical step in the transformation . Additionally, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones demonstrates the ability to control the migration of sulfonyl groups by changing the Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of different substituents, such as the sulfonyl group, can significantly alter these properties. For instance, the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide involved investigating the effects of the amount of base, solvent, reaction temperature, and time on the yield of the product . These factors are crucial in determining the physical state, solubility, stability, and reactivity of the compound.

特性

IUPAC Name |

5-chloro-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNAQBDBPNWNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)